molecular formula C21H18O B213131 1,9-Diphenylnona-1,3,6,8-tetraen-5-one CAS No. 622-21-9

1,9-Diphenylnona-1,3,6,8-tetraen-5-one

Cat. No.: B213131
CAS No.: 622-21-9
M. Wt: 286.4 g/mol
InChI Key: RLJALOQFYHCJKG-UHFFFAOYSA-N
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Description

Historical Context of Dicinnamalacetone in Chemical Education and Research

Dicinnamalacetone as a Pedagogical Example for Aldol (B89426) Condensation Reactions

The synthesis of dicinnamalacetone is a classic and effective pedagogical example of a crossed aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org In this process, an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which then undergoes dehydration to yield a conjugated enone.

The reaction is typically performed in undergraduate organic chemistry laboratories, where two equivalents of cinnamaldehyde (B126680) react with one equivalent of acetone (B3395972) in the presence of a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgyoutube.comchegg.com The first step involves the deprotonation of an alpha-hydrogen from the acetone molecule by the hydroxide catalyst, forming a resonance-stabilized enolate ion. chegg.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a cinnamaldehyde molecule. youtube.com The resulting intermediate subsequently dehydrates. The process repeats on the other side of the acetone molecule to yield the final, highly conjugated dicinnamalacetone product. acs.org This experiment effectively demonstrates several key concepts, including enolate formation, nucleophilic attack, and condensation.

Table 1: Reaction Components for Dicinnamalacetone Synthesis

Reactant/Catalyst Role in Reaction
Cinnamaldehyde Electrophile
Acetone Nucleophile (after enolate formation)
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Base Catalyst

Investigations into Reaction Kinetics: Dicinnamalacetone as a Clock Reaction System

The preparation of dicinnamalacetone also serves as a compelling example of a "clock reaction," a class of chemical reactions in which the onset of a visible property, such as the formation of a precipitate, occurs after a predictable and reproducible period. wikipedia.orgwikipedia.orgacs.org When acetone is added to a basic solution of cinnamaldehyde in ethanol (B145695), the yellow, crystalline precipitate of dicinnamalacetone appears suddenly after a delay of 30 to 90 seconds, depending on the specific conditions. wikipedia.orgacs.org

This delay is a result of the reaction's two-step mechanism. acs.org

Step 1 (Slow): One molecule of cinnamaldehyde condenses with acetone to form the intermediate, cinnamalacetone. This initial condensation is believed to be the rate-determining step. wikipedia.orgacs.org

Step 2 (Fast): The intermediate, cinnamalacetone, rapidly reacts with a second molecule of cinnamaldehyde to form the final product, dicinnamalacetone, which is insoluble in the reaction medium and precipitates out. acs.org

The "clock" effect happens because the product only becomes visible when its concentration exceeds its solubility limit. mnstate.edu The time lag before precipitation provides a measurable interval that can be used to study chemical kinetics, demonstrating how different reaction rates in a sequence can lead to an observable induction period. acs.orgsavemyexams.combellevuecollege.edu This makes it an ideal experiment for investigating the influence of concentration and temperature on reaction rates. savemyexams.combellevuecollege.edu

Table 2: Physical Properties of Dicinnamalacetone

Property Value Reference
Molecular Formula C₂₁H₁₈O wikipedia.orgnih.gov
Molar Mass 286.374 g·mol⁻¹ wikipedia.org
Appearance Yellow crystalline solid wikipedia.org
Melting Point 142-145 °C scholarsresearchlibrary.comchegg.comyoutube.com

Overview of Dicinnamalacetone Research in Contemporary Chemical Science

In modern chemical research, dicinnamalacetone continues to be relevant, primarily in the field of materials science for its nonlinear optical (NLO) properties. scholarsresearchlibrary.com NLO materials are of significant interest due to their potential applications in advanced technologies like optical switching, memory devices, and frequency conversion (second-harmonic generation). scholarsresearchlibrary.com

Dicinnamalacetone's structure, featuring two benzene (B151609) rings connected to a carbonyl group via a conjugated π-system, is key to its NLO activity. scholarsresearchlibrary.com This extended conjugation facilitates charge transfer within the molecule, which can enhance its second-harmonic generation (SHG) efficiency, a key NLO property. scholarsresearchlibrary.com Research has shown that dicinnamalacetone exhibits an SHG efficiency approximately twice that of urea (B33335), a standard reference material for NLO studies. scholarsresearchlibrary.com Theoretical studies, employing methods such as Time-Dependent Density Functional Theory (TDDFT), have been used to investigate its electronic excitations and optimize its molecular geometry to better understand and predict its NLO behavior. scholarsresearchlibrary.comresearchgate.net

Beyond optics, dicinnamalacetone also functions as a useful chemical indicator. For instance, it has been employed as an indicator to detect the presence of hydrogen halides in solvents and to monitor the progress of reactions such as polymer degradation, where it changes color in response to the generation of acidic byproducts. wikipedia.orgillinois.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-diphenylnona-1,3,6,8-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJALOQFYHCJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060747
Record name 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one
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Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-21-9
Record name Dicinnamalacetone
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Record name 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl-
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Record name 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one
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Advanced Characterization Techniques in Dicinnamalacetone Research

Spectroscopic Analysis Methodologies for Molecular Structural Elucidation

Spectroscopy is fundamental to confirming the identity and detailing the structural features of dicinnamalacetone. By probing the interactions of the molecule with electromagnetic radiation, researchers can map its connectivity, stereochemistry, and electronic system.

Fourier-transform infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups and confirming the structural framework of dicinnamalacetone. scholarsresearchlibrary.com The analysis of its vibrational modes provides direct evidence of the extensive conjugation present in the molecule. The FT-IR spectrum is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key research findings from FT-IR analysis include:

The presence of a strong absorption peak corresponding to the C=O (carbonyl) stretching vibration, which is a hallmark of the ketone functional group.

Multiple bands in the fingerprint region are attributed to the C=C stretching vibrations of the polyene system and the aromatic rings.

Vibrations corresponding to C-H bonds, both olefinic and aromatic, are also clearly identifiable.

Table 1: Characteristic FT-IR Peaks for Dicinnamalacetone
Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
C=O Stretch~1650-1620Confirms the presence of the ketone group within the conjugated system.
C=C Stretch (alkene)~1600-1580Indicates the carbon-carbon double bonds of the polyene chain.
C=C Stretch (aromatic)~1500-1400Corresponds to the phenyl rings at the termini of the molecule.
C-H Bending (trans-alkene)~980-960Provides evidence for the stereochemistry of the double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of dicinnamalacetone in solution. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. libretexts.orgceitec.cz

In ¹H NMR analysis, the chemical shifts (δ) of the protons are highly informative. The protons on the double bonds (vinylic protons) and the aromatic rings typically appear in the downfield region (higher δ values) due to the deshielding effects of the π-electron systems. Research has highlighted a distinct peak at approximately δ 6.5 ppm, which is attributed to the Hγ proton within the extended conjugated system. usm.my The coupling patterns between adjacent protons help to establish the connectivity along the polyene chain.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. ceitec.cz The carbonyl carbon exhibits a characteristic downfield shift, while the sp² hybridized carbons of the alkenes and aromatic rings are also found in the deshielding region of the spectrum. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups, although dicinnamalacetone contains only CH and quaternary carbons in its core structure.

Table 2: Representative NMR Data for Dicinnamalacetone
NucleusTechniqueObserved Chemical Shift (δ, ppm)Assignment and Interpretation
¹HProton NMR~6.5 - 7.8Vinylic and aromatic protons, indicating a highly conjugated electronic environment. usm.my
¹HProton NMR~6.5Specifically assigned to the Hγ proton, confirming the extended conjugation. usm.my
¹³CCarbon NMR~185-190Carbonyl carbon (C=O), confirming the ketone functional group.
¹³CCarbon NMR~120-150sp² carbons of the polyene chain and phenyl rings.

Mass spectrometry (MS) is employed to determine the precise molecular weight of dicinnamalacetone and to confirm its elemental composition. The technique provides a molecular ion peak (M⁺) which corresponds to the mass of the intact molecule. For dicinnamalacetone (C₂₁H₁₈O), the expected molecular weight is approximately 286.37 g/mol . nih.govvwr.com High-resolution mass spectrometry can confirm this mass with high accuracy, validating the molecular formula C₂₁H₁₈O. nih.gov

Analysis of the fragmentation pattern provides additional structural proof. dss.go.th Under electron impact ionization, the molecular ion can break apart into smaller, stable charged fragments. The observed fragmentation pattern is characteristic of the molecule's structure, often showing losses of phenyl groups, CO, or other neutral fragments, which helps in piecing together the molecular puzzle.

Table 3: Mass Spectrometry Data for Dicinnamalacetone
ParameterValueReference
Molecular FormulaC₂₁H₁₈O nih.gov
Molecular Weight286.37 g/mol vwr.com
Monoisotopic Mass286.135765193 Da nih.gov

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, making it particularly suited for analyzing highly conjugated systems like dicinnamalacetone. msu.edu The extensive network of alternating double and single bonds significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

This results in strong absorption of light in the near-UV and visible regions of the spectrum. The primary absorption band (λₘₐₓ) corresponds to a π→π* electronic transition. libretexts.org Extending the conjugation pathway causes a bathochromic (red) shift to longer wavelengths. libretexts.org For dicinnamalacetone, the λₘₐₓ is reported to be around 377 nm when measured in 95% ethanol (B145695), a significant shift compared to less conjugated systems. stackexchange.com A weaker n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength. masterorganicchemistry.com

Table 4: UV-Vis Absorption Data for Dicinnamalacetone
Solventλₘₐₓ (nm)Electronic TransitionReference
95% Ethanol~377π→π stackexchange.com
Dichloromethane (B109758)~380-400π→π researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Diffraction Studies for Crystalline and Supramolecular Structure Analysis

Diffraction techniques are essential for investigating the solid-state structure of dicinnamalacetone, revealing how individual molecules pack to form a crystal lattice.

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. libretexts.org In the study of dicinnamalacetone powder, XRD is primarily used to confirm the crystalline nature of the synthesized material and to assess its phase purity. scholarsresearchlibrary.com The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. drawellanalytical.com The absence of peaks from other phases confirms the purity of the sample. researchgate.net

Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains. libretexts.org Broader peaks suggest smaller crystallites or the presence of lattice strain. physchemres.org Using the Debye-Scherrer equation, researchers can estimate the average crystallite size from the full width at half maximum (FWHM) of the diffraction peaks. physchemres.org This analysis is crucial for understanding the material's morphology and for applications where crystal size is a critical parameter. scholarsresearchlibrary.com

Table 5: Principles of XRD Analysis for Dicinnamalacetone
Parameter AnalyzedXRD Data FeatureInterpretation
Crystalline Structure & PhasePeak Positions (2θ angles)Provides a unique "fingerprint" of the crystal lattice, confirming the material's identity and phase. drawellanalytical.com
Phase PurityAbsence of extraneous peaksIndicates a single, pure crystalline phase without impurities. scholarsresearchlibrary.comresearchgate.net
Crystallite SizePeak Broadening (FWHM)Inversely proportional to the average size of the crystalline domains, calculated via the Debye-Scherrer equation. physchemres.org

Single-Crystal X-ray Diffraction for Detailed Molecular and Crystal Structure Elucidation

Research has shown that dicinnamalacetone crystallizes in an orthorhombic system. researchgate.net A key finding from diffraction studies is that the molecule, while otherwise planar, adopts a disordered, non-centrosymmetric form in the solid state. researchgate.netnih.gov This arrangement involves four distinct conformations, indicating a degree of structural complexity and a predominance of a specific helicity. researchgate.netnih.gov The terminal phenyl groups, described as "wings," are not co-planar. researchgate.net This detailed structural insight is fundamental for interpreting its chemical and physical properties.

The crystallographic data obtained from single-crystal X-ray diffraction experiments provide a foundational dataset for the compound. The refinement of this data allows for the creation of a precise model of the crystalline lattice.

Table 1: Crystallographic Data for Dicinnamalacetone

Parameter Value Reference
Empirical Formula C₂₁H₁₈O researchgate.net
Formula Weight 286.35 researchgate.net
Crystal System Orthorhombic researchgate.net
a (Å) 5.8085(2) researchgate.net
b (Å) 33.1248(11) researchgate.net
c (Å) 50.4824(16) researchgate.net
Volume (ų) 9713.1(6) researchgate.net
Calculated Density (g/cm³) 1.175 researchgate.net
Temperature (K) 293(3) researchgate.net

This interactive table provides key crystallographic parameters determined for dicinnamalacetone.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) Applications in Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. infinitiaresearch.comvub.be This method is widely applied to characterize the thermal properties of materials by detecting physical transformations such as melting, crystallization, and glass transitions. secat.netuniversallab.org The resulting thermogram plots heat flow against temperature, where endothermic and exothermic events appear as peaks, revealing the temperatures at which these transitions occur. universallab.org

In the study of dicinnamalacetone, DSC has been utilized to investigate its thermal behavior and identify phase transitions. scholarsresearchlibrary.com Analysis of the DSC thermogram for dicinnamalacetone during a heating cycle shows two distinct endothermic events. scholarsresearchlibrary.com The first is a small, broad peak observed at a lower temperature, which indicates a phase transition, while the second, sharper peak at a higher temperature corresponds to the melting point of the compound. scholarsresearchlibrary.com

One study identified a broad peak at 117.95 °C and a sharper melting peak at 142.72 °C. scholarsresearchlibrary.com The presence of the peak at 117.95 °C suggests a solid-solid phase transition or other thermal event occurring before the substance melts completely. scholarsresearchlibrary.com The melting point was also determined using a traditional melting point apparatus, which showed the powder changing color from pale yellow to dark yellow at 142 °C. scholarsresearchlibrary.com Such DSC studies are crucial for understanding the thermal stability and polymorphic behavior of crystalline materials like dicinnamalacetone. tainstruments.com

Table 2: Thermal Analysis Data for Dicinnamalacetone

Thermal Event Temperature (°C) Technique Reference
Phase Transition 117.95 DSC scholarsresearchlibrary.com
Melting Point 142.72 DSC scholarsresearchlibrary.com
Melting Point 142 (±1) Melting Point Apparatus scholarsresearchlibrary.com

This interactive table summarizes the thermal transition data for dicinnamalacetone as identified by DSC and other methods.

Table of Mentioned Compounds

Compound Name Formula
Acetone (B3395972) C₃H₆O
Cinnamaldehyde (B126680) C₉H₈O
Dicinnamalacetone C₂₁H₁₈O
Ethanol C₂H₆O

Computational Chemistry and Theoretical Investigations of Dicinnamalacetone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of dicinnamalacetone. These methods are used to predict molecular properties such as optimized geometry, charge distribution, and electronic transitions.

Density Functional Theory (DFT) has become a versatile and widely used method for investigating the electronic structure of molecules like dicinnamalacetone. researchgate.net DFT functionals, which approximate the exchange-correlation energy, are crucial for accurately predicting both ground and excited state properties. researchgate.netcapes.gov.br

Research has shown that for π-conjugated systems like dicinnamalacetone, the choice of functional is critical. chemrxiv.org A comparative study evaluated 24 different functionals and methods to calculate properties such as excitation energies, oscillator strengths, and transition dipole moments. chemrxiv.org The performance of various classes of functionals, including local density approximation (LDA), generalized gradient approximation (GGA), meta-GGA (mGGA), global hybrids (GH), and range-separated hybrids (RSH), has been benchmarked against experimental data. chemrxiv.org

Hybrid functionals, which mix a percentage of Hartree-Fock (HF) exchange with a DFT exchange functional, have been found to provide a particularly optimal description of the dicinnamalacetone molecular system. chemrxiv.orgtemple.educresset-group.com For instance, studies have shown that the calculated excitation energy, oscillator strength, and transition dipole moment tend to increase as the percentage of HF exchange in the functional increases. chemrxiv.org Time-dependent DFT (TDDFT) is a popular extension for studying excited states, and the choice of functional significantly impacts the accuracy of predicted UV-visible absorption spectra and other excited-state properties. capes.gov.brchemrxiv.org The performance of these functionals is often evaluated by comparing theoretical spectra with experimental measurements, for example, in a solvent like dichloromethane (B109758) using a Polarizable Continuum Model (PCM). chemrxiv.org

Table 1: Comparison of Selected DFT Functionals for Predicting the Strongest Electronic Excitation of Dicinnamalacetone (Note: This table is a representative summary based on findings that different functional classes yield varying results. Specific values are illustrative.)

Functional ClassRepresentative FunctionalTypical Performance for Excitation Energy
GGABLYPGenerally underestimates the excitation energy. chemrxiv.org
Global HybridB3LYPProvides a moderate and often improved prediction over GGA. chemrxiv.org
Global HybridPBE0Tends to yield higher excitation energies than B3LYP. chemrxiv.org
Range-Separated HybridCAM-B3LYPOften provides good agreement for charge-transfer excitations. chemrxiv.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, play a crucial role in the detailed characterization of the dicinnamalacetone molecule. temple.educresset-group.comaip.orgresearchgate.net These methods are often used in conjunction with experimental techniques like single-crystal X-ray diffraction to provide a comprehensive understanding of the system. chemrxiv.orgtemple.educresset-group.comresearchgate.net

For dicinnamalacetone, ab initio calculations have been employed to investigate its non-linear optical (NLO) properties and electronic excitations. chemrxiv.orgtemple.educresset-group.comresearchgate.net The molecule, while otherwise planar, crystallizes into a noncentrosymmetric form with four distinct conformations, giving it a butterfly-like shape. chemrxiv.orgtemple.educresset-group.comresearchgate.net Ab initio methods help to characterize these conformations and understand the resulting molecular properties. chemrxiv.org They serve as a benchmark for assessing the performance of more computationally efficient methods like DFT. chemrxiv.orgtemple.edu By comparing the results from ab initio calculations with experimental data, researchers can validate and refine theoretical models, leading to a more accurate description of the molecule's behavior in the solid state. chemrxiv.orgtemple.educresset-group.com

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods for predicting molecular geometries. mun.ca These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. mun.ca

For dicinnamalacetone, the Austin Model 1 (AM1) semi-empirical method has been successfully used for geometry optimization. wikipedia.org This approach was chosen for its facility and speed in confirming the molecular structure. wikipedia.org The optimization revealed that dicinnamalacetone adopts a Λ-shaped (or V-shaped) structure, which is significant for its potential NLO applications. wikipedia.org This shape can help prevent the antiparallel aggregation that often cancels out the NLO response in linear molecules. wikipedia.org The AM1-optimized geometry yielded a permanent dipole moment of 3.64669 Debye and a total energy of -75042 kcal/mol, suggesting a moderately large first-order hyperpolarizability (β), which is a key factor for second-harmonic generation (SHG). wikipedia.org

Table 2: Results from AM1 Semi-Empirical Geometry Optimization of Dicinnamalacetone

ParameterOptimized Value
Total Energy-75042 kcal/mol wikipedia.org
Dipole Moment3.64669 Debye wikipedia.org

Møller–Plesset perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation, which is the interaction between individual electrons that is approximated in mean-field theories like Hartree-Fock. chemrxiv.orgwikipedia.org The second-order Møller–Plesset (MP2) method is a common and cost-effective variant that captures a significant portion of the electron correlation energy. chemrxiv.orgwikipedia.org

In the study of dicinnamalacetone, MP2 has been used as a high-level theoretical method to benchmark and compare the performance of various DFT functionals, particularly for calculating NLO properties. chemrxiv.org The inclusion of electron correlation is crucial for accurately describing the electronic structure and response properties of conjugated systems. Calculations of properties like excitation energies and transition dipole moments have been performed using MP2 alongside a suite of DFT functionals, providing a robust comparison and aiding in the identification of the most reliable computational approaches for this molecule. chemrxiv.org While computationally more demanding than DFT, the MP2 method serves as an important reference for the effects of dynamic electron correlation. chemrxiv.orgwikipedia.org

Semi-Empirical Methods for Molecular Geometry Optimization

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules. MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion, thereby generating a trajectory of conformations. This allows for the analysis of molecular flexibility, the identification of low-energy conformers, and the understanding of dynamic processes.

While no specific molecular dynamics simulation studies focused solely on the conformational analysis of dicinnamalacetone are available in the current literature, this methodology would be highly applicable. For a molecule like dicinnamalacetone, which has been shown to crystallize in multiple conformations, MD simulations could provide significant insights into its behavior in different environments, such as in solution. chemrxiv.org A computational study on similar α,ω-diphenylpolyenes has demonstrated that these molecules can exist as various s-trans and s-cis rotamers, with the all-s-trans conformers being the most stable. mun.ca Such simulations for dicinnamalacetone could elucidate the energy barriers between its different propeller-like conformations, the flexibility of the terminal phenyl groups, and how the conformational ensemble is influenced by solvent effects. mun.ca

Theoretical Prediction and Understanding of Electronic Excitations in Dicinnamalacetone

The theoretical prediction of electronic excitations is essential for understanding the photophysical properties of dicinnamalacetone, such as its color and its behavior upon absorbing light. These predictions are typically made using time-dependent DFT (TDDFT) or other advanced computational methods. capes.gov.brchemrxiv.org

For dicinnamalacetone, extensive theoretical work has been done to predict and analyze its electronic excitations. chemrxiv.org These studies calculate key parameters like vertical excitation energies, oscillator strengths, and transition dipole moments. chemrxiv.org A significant finding is the strong dependence of these properties on the choice of DFT functional, particularly the amount of Hartree-Fock exchange included. chemrxiv.org For instance, the calculated excitation energy for the strongest electronic transition generally increases with the percentage of HF exchange. chemrxiv.org

These theoretical predictions are often compared with experimental UV/Vis absorption spectra. chemrxiv.org By simulating the spectrum in a solvent like dichloromethane (using models like PCM), a direct comparison can be made, which helps in validating the computational approach. chemrxiv.org The analysis of the orbitals involved in the excitation (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides a deeper understanding of the nature of the electronic transition, which for dicinnamalacetone is typically a π → π* transition characteristic of conjugated systems. chemrxiv.org

Computational Assessment of Nonlinear Optical Properties of Dicinnamalacetone

Computational chemistry provides powerful tools for investigating the electronic structure and optical properties of molecules, offering insights that complement experimental findings. In the case of dicinnamalacetone, theoretical investigations have been crucial for understanding its nonlinear optical (NLO) response, particularly the second-order effects responsible for phenomena like second-harmonic generation (SHG). scholarsresearchlibrary.com These studies typically employ methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to calculate key NLO parameters, such as the first hyperpolarizability (β). researchgate.netfrontiersin.orgphyschemres.org

A significant body of research has focused on benchmarking various computational methods to accurately predict the NLO properties of dicinnamalacetone. researchgate.netnih.gov This molecule is notable because it crystallizes in a non-centrosymmetric form, a key requirement for observing second-order NLO phenomena. scholarsresearchlibrary.comunizar.es Computational models have explored the molecule's different conformations and the influence of the crystal environment on its properties. researchgate.net

Detailed Research Findings

A comprehensive study combined single-crystal X-ray diffraction, experimental NLO measurements (Kurtz-Perry technique), and extensive ab initio calculations to evaluate the performance of different hybrid functionals in predicting the NLO response of dicinnamalacetone. researchgate.netnih.gov The researchers calculated the static molecular linear polarizability (α) and the static first hyperpolarizability (β) tensor components for the most stable conformation of the molecule. researchgate.net

The investigation highlighted that the choice of the functional within DFT calculations is critical for obtaining accurate results for extended π-conjugated systems like dicinnamalacetone. researchgate.netunizar.es The study compared the performance of a wide range of functionals, including those from the generalized gradient approximation (GGA), meta-GGA, global hybrid, and range-separated hybrid families. researchgate.net It was found that functionals like CAM-B3LYP and M06-2X provided the best agreement with experimental UV/Vis absorption spectra, while pure GGA functionals like BLYP resulted in significant deviations. unizar.es

The calculations focused on the dominant components of the first hyperpolarizability tensor, β. The results demonstrated a strong dependence on the amount of Hartree-Fock (HF) exchange included in the functional. researchgate.net An earlier study using the semi-empirical Austin Model 1 (AM-1) method also supported the potential for NLO activity, suggesting the molecule's Λ-shape could lead to a moderately large β value, which is responsible for SHG. scholarsresearchlibrary.com

The following table presents the calculated values for the strongest components of the static first hyperpolarizability (β) tensor for dicinnamalacetone using various levels of theory, as reported in a detailed computational study. researchgate.net The values underscore the significant variation in predicted NLO properties depending on the chosen computational functional.

Functional/MethodType% HF Exchangeβ_xxx (a.u.)β_xxy (a.u.)
BLYPGGA0-10118-2330
PBE0GH25-5006-1262
B3LYPGH20-5847-1456
M06mGGA-h27-4690-1191
M06-2XmGGA-h54-2158-587
CAM-B3LYPRSH19-65-2565-682
LC-BLYPRSH0-100-1070-307
MP2WFT--2244-669

Data sourced from a 2018 study on the performance of hybrid functionals for predicting NLO properties. researchgate.net Abbr: GGA, generalized gradient approximation; GH, global hybrid; mGGA-h, meta-GGA hybrid; RSH, range-separated hybrid; WFT, wave function theory; a.u., atomic units.

Advanced Research Areas and Potential Applications of Dicinnamalacetone in Materials Science

Nonlinear Optical (NLO) Material Development

The search for advanced materials for applications in optical computing, data storage, and telecommunications has driven significant research into organic compounds with nonlinear optical (NLO) properties. Organic NLO materials are of particular interest due to their high nonlinear optical response, low cost, and the vast possibilities for structural modification through synthetic chemistry. dntb.gov.ua Dicinnamalacetone (DCA), a symmetric ketone, has emerged as a compound of considerable interest in this field.

Dicinnamalacetone has been identified as a promising precursor for materials that exhibit second-harmonic generation (SHG), a phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy and frequency. stackexchange.comscholarsresearchlibrary.com For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. korvustech.com

Research has shown that Dicinnamalacetone possesses a significant SHG efficiency. Experimental studies using the Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm wavelength) revealed that the SHG power of DCA is approximately twice that of urea (B33335), a common benchmark material for NLO studies. This enhanced efficiency is attributed to the molecule's unique structural and electronic properties, which make it a valuable building block for designing novel NLO crystals. The synthesis of DCA is typically achieved through a crossed aldol (B89426) condensation between cinnamaldehyde (B126680) and acetone (B3395972), a process that is efficient and allows for the creation of the core molecular structure responsible for its NLO activity. scholarsresearchlibrary.com

The development of effective organic NLO materials relies on strategic molecular engineering. dntb.gov.ua The primary goal is to design molecules with large first-order hyperpolarizability (β), the microscopic property that gives rise to the macroscopic SHG effect, and to ensure these molecules crystallize in a non-centrosymmetric fashion. scholarsresearchlibrary.com The study of Dicinnamalacetone provides key insights into these design principles.

A dominant approach in molecular engineering for NLO materials involves creating molecules with π-conjugated systems. In Dicinnamalacetone, two benzene (B151609) rings are connected to a central carbonyl group via conjugated double bonds. This extended π-system facilitates electron delocalization, which is essential for nonlinear optical phenomena.

The macroscopic NLO response of a material is not only dependent on the properties of the individual molecule but is critically influenced by how these molecules are arranged in the crystal lattice. eurjchem.com For Dicinnamalacetone, single-crystal X-ray diffraction studies have revealed a complex and advantageous crystalline structure. illinois.edu

Dicinnamalacetone crystallizes in a chiral, non-centrosymmetric space group, F2dd. eurjchem.comillinois.edu The molecule itself is not planar; the terminal phenyl groups are twisted, resembling a propeller. This twisting makes the molecule chiral, despite having no asymmetric carbon atoms. eurjchem.com The crystal structure is a disordered mix of four different conformations, with a 2:1 ratio of two conformational stereoisomers (atropisomers). eurjchem.comillinois.eduacs.org This inherent chirality and complex conformational nature contribute to its crystallization in an SHG-active form. acs.org

The molecules pack in columns, a formation that may be stabilized by π–π interactions between the phenyl rings of adjacent molecules, with centroid-to-centroid distances ranging from 4.70 to 4.98 Å. eurjchem.comillinois.edu This specific packing arrangement avoids inversion symmetry, a prerequisite for observing a bulk SHG response. The measured NLO response of a Dicinnamalacetone crystal is on the same order of magnitude as that of urea. eurjchem.com

Table 1: Comparison of Calculated SHG Properties of Dicinnamalacetone (I) vs. Urea

MethoddZXX(I) [pmV⁻¹]dZYY(I) [pmV⁻¹]dZZZ(I) [pmV⁻¹](d²ω)(I) [pmV⁻¹](d²ω)(urea) [pmV⁻¹]Calculated SHG(I)/SHG(urea) Ratio
B3LYP2.614-8.261-2.4815.3822.3995.03
M06-2X2.070-3.5650.6012.2913.0310.57
CAM-B3LYP2.033-3.6480.4762.3282.9000.64
MP21.692-2.2521.7881.6843.5270.23

This table presents theoretical calculations of the SHG tensor components (d) and the intensity ratio for Dicinnamalacetone (I) compared to urea using different computational methods. The experimental ratio was found to be approximately 0.7. eurjchem.com

The underlying mechanism for the NLO response in many organic molecules is intramolecular charge transfer (ICT). researchgate.nettandfonline.com This process involves the redistribution of electron density within a molecule upon excitation by an intense light source, such as a laser. researchgate.net In materials designed for SHG, this charge transfer must be propagated throughout the crystal. researchgate.net

Dicinnamalacetone's structure is conducive to this phenomenon. It can be described as having a Donor-Acceptor-Donor (D-A-D) arrangement. The electron-donating phenyl groups (the donors) are at the ends, while the central carbonyl group (-C=O) acts as an electron acceptor. The conjugated π-electron system provides a pathway for charge to be transferred from the donor ends toward the acceptor center. This charge transfer within the Λ-shaped molecule contributes significantly to its high hyperpolarizability value (β) and, consequently, its strong SHG properties. Experimental data suggests a direct correlation: the charge-transfer characteristics of the molecule enhance its SHG capability.

Influence of Molecular Conformation and Crystalline Packing on NLO Response

Dicinnamalacetone in Thin Film Technologies

The ability to process NLO materials into thin films is crucial for their integration into practical photonic and optoelectronic devices. rsc.orgalicat.com Thin film fabrication allows for the control of material thickness and morphology, which are essential for device performance. researchgate.net

While specific literature detailing the fabrication of Dicinnamalacetone thin films is limited, methods used for structurally similar organic compounds, such as chalcones, are directly applicable. researchgate.netresearchgate.net Common solution-based and vapor deposition techniques are suitable for creating thin films of organic small molecules.

Fabrication Methods:

Spin Coating: This technique involves depositing a solution of Dicinnamalacetone (dissolved in a suitable organic solvent like acetone or dichloromethane) onto a substrate and spinning it at high speed to produce a uniform thin film. scholarsresearchlibrary.comresearchgate.net It is a cost-effective method for achieving films of varying thicknesses by controlling the solution concentration and spin speed. researchgate.net

Thermal Evaporation: This physical vapor deposition (PVD) method involves heating solid Dicinnamalacetone in a high vacuum chamber until it vaporizes. alicat.comresearchgate.net The vapor then travels and condenses on a cooler substrate, forming a thin film. alicat.com This technique allows for high-purity films with precise thickness control. korvustech.com

Spectroscopic Characterization: Once fabricated, the structural and optical properties of the films are analyzed using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the optical absorption properties of the film. For Dicinnamalacetone, absorption spectra show strong absorption in the UVA range. In an ethanol (B145695) solution, it exhibits absorption maxima around 370 nm and 377 nm. A study in dichloromethane (B109758) also recorded its UV-Vis absorption spectrum. researchgate.net The position of these absorption peaks is directly related to the electronic structure and conjugation length of the molecule. tandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the molecular structure and functional groups present in the deposited film. The FT-IR spectrum of solid Dicinnamalacetone shows characteristic peaks confirming its structure, such as a very strong absorption for the C=O (carbonyl) group and strong absorptions for the C=C aromatic bonds. scholarsresearchlibrary.com

X-ray Diffraction (XRD): XRD analysis of the films would be used to investigate their crystallinity and molecular packing. For Dicinnamalacetone powder, XRD confirms its crystalline nature. scholarsresearchlibrary.com In a thin film, this technique could reveal the preferred orientation of the crystallites on the substrate.

Scanning Electron Microscopy (SEM): SEM would be employed to study the surface morphology and topography of the thin film, providing information on uniformity, grain size, and the presence of any defects. tandfonline.comresearchgate.net

Table 2: Key Spectroscopic Data for Dicinnamalacetone

TechniqueObservationSignificanceReference
UV-Vis (in Ethanol)Absorption maxima at ~370 nm and ~377 nmConfirms strong absorption in the UVA range due to extended π-conjugation.
FT-IR (Solid State)Very strong peak at 1601.20 cm⁻¹Characteristic of the C=O (carbonyl) stretching vibration. scholarsresearchlibrary.com
FT-IR (Solid State)Strong peaks at 1567.30 cm⁻¹ and 1447.35 cm⁻¹Corresponds to C=C aromatic stretching vibrations. scholarsresearchlibrary.com
FT-IR (Solid State)Medium peak at 3028.65 cm⁻¹Indicates C-H aromatic stretching. scholarsresearchlibrary.com
DSCMelting point observed at 180°CProvides information on the thermal stability of the compound. scholarsresearchlibrary.com

Fabrication and Spectroscopic Characterization of Dicinnamalacetone Thin Films

Interfacial Chemistry and Sensing Applications

Dicinnamalacetone serves as a useful qualitative indicator for the presence of specific chemical species, most notably hydrogen halides. wikipedia.orgchemicalbook.com Its function as an indicator is based on a distinct color change. In many organic solvents, with the exception of alcohols, dicinnamalacetone transitions from yellow to a bright red color in the presence of excess hydrogen halides. chemicalbook.com

This property allows for a rapid visual test for the purity of solvents or to detect the evolution of hydrogen halides in a chemical reaction. The underlying mechanism involves the protonation of the ketone's carbonyl group, which alters the electronic structure of the conjugated system and, consequently, its absorption in the visible spectrum.

Dicinnamalacetone is employed as a probe molecule in the quantitative determination of the surface acidity of solid materials, particularly solid acid catalysts. researchgate.net The methodology is based on the principles of Hammett indicators and amine titration. chemicalbook.comresearchgate.net The acid strength of a solid surface is characterized by the Hammett acidity function (H₀). Dicinnamalacetone, with a pKa of -3.0, is used to identify the presence of strong acid sites. researchgate.netrsc.org

The general procedure involves the following steps:

A known amount of the solid catalyst (e.g., homoionic montmorillonites, silica-aluminas) is suspended in a suitable non-polar solvent like benzene. chemicalbook.comulaval.ca

A small amount of dicinnamalacetone is adsorbed onto the surface of the solid material.

If the surface possesses acid sites stronger than H₀ = -3.0, the adsorbed indicator will be in its acidic form, showing a characteristic color. researchgate.net

The suspension is then titrated with a base, typically a solution of n-butylamine in the same solvent. chemicalbook.com

The endpoint of the titration is observed when the color of the surface-adsorbed indicator changes from its acidic color back to its basic color (e.g., from red to yellow), signifying that all acid sites of that particular strength or stronger have been neutralized.

By using a series of Hammett indicators with different pKa values, a profile of the acid site strength distribution on the catalyst surface can be determined. researchgate.netulaval.ca

Table 1: Hammett Indicators Used for Surface Acidity Measurement

IndicatorpKaColor Change (Acid to Base)
Dicinnamalacetone -3.0 Red to Yellow
Phenylazodiphenylamine+1.5Violet to Yellow
p-Dimethylaminoazobenzene+3.3Red to Yellow
Methyl Red+4.8Red to Yellow

This table includes dicinnamalacetone and other common indicators to illustrate its position in the range of acidity measurements. Data sourced from multiple references. chemicalbook.comresearchgate.netrsc.orgulaval.ca

Dicinnamalacetone as a Chemical Indicator for Specific Species[18],

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the non-covalent interactions between molecules, a key area of which is host-guest chemistry, where a host molecule encapsulates a guest molecule. fiveable.meresearchgate.netmdpi.com These interactions are fundamental to applications in sensing, catalysis, and drug delivery. fiveable.methno.orgnih.gov

The encapsulation of dicinnamalacetone as a "guest" molecule within a "host" system has been the subject of detailed physicochemical and molecular modeling studies. kanchiuniv.ac.inresearchgate.net Specifically, its interaction with β-cyclodextrin, a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, has been thoroughly investigated. acs.orgtandfonline.comgoogle.com

Research has demonstrated the formation of a stable inclusion complex between dicinnamalacetone and β-cyclodextrin. kanchiuniv.ac.intandfonline.com The primary findings from these studies indicate that the complex has a 1:2 stoichiometric ratio, meaning one molecule of dicinnamalacetone is encapsulated by two molecules of β-cyclodextrin. kanchiuniv.ac.inresearchgate.nettandfonline.com The formation of this host-guest complex is driven by non-covalent forces, such as hydrophobic interactions and van der Waals forces, as the non-polar dicinnamalacetone molecule finds a thermodynamically favorable environment inside the hydrophobic cavities of the cyclodextrin (B1172386) hosts. researchgate.netacs.org

The characterization of this inclusion complex has been performed using various analytical techniques, providing comprehensive evidence of its formation and structure. kanchiuniv.ac.ingoogle.com

Table 2: Summary of Dicinnamalacetone:β-Cyclodextrin Encapsulation Study

ParameterFindingSignificance
Host Molecule β-CyclodextrinA common host system in supramolecular chemistry known for its ability to encapsulate hydrophobic guests. researchgate.net
Guest Molecule DicinnamalacetoneThe encapsulated species of interest.
Stoichiometry 1:2 (Guest:Host)Indicates that two β-cyclodextrin molecules are involved in complexing one dicinnamalacetone molecule. kanchiuniv.ac.intandfonline.com
Primary Driving Forces Hydrophobic interactions, van der Waals forcesThese non-covalent interactions stabilize the complex by removing the hydrophobic guest from the aqueous environment. acs.org
Confirmation Methods Physicochemical evaluation, Molecular modelingA combination of experimental and computational methods confirms the formation and structure of the inclusion complex. kanchiuniv.ac.inresearchgate.net

Dicinnamalacetone in the Context of Bioactive Compounds and Metal Complexation

Investigation of Antioxidant Activity and Hydroxyl Radical Scavenging Capabilities of Dicinnamalacetone

Dicinnamalacetone has been identified as a potent scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging free radicals in biological systems. Current time information in Bangalore, IN.ontosight.ai The capacity of a compound to scavenge these radicals is a key indicator of its antioxidant potential. The structure of dicinnamalacetone, which features an extended conjugated system of double bonds, is believed to contribute to its ability to be easily oxidized, thus neutralizing free radicals. ontosight.ai

The antioxidant activity is often quantified using the deoxyribose assay, which measures the ability of a compound to inhibit the degradation of 2-deoxyribose by hydroxyl radicals. ontosight.ai The efficacy is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

In comparative studies with other benzalacetone and dibenzalacetone derivatives, dicinnamalacetone has demonstrated significant hydroxyl radical scavenging activity. Current time information in Bangalore, IN.ontosight.ai Research has shown that among a series of dibenzalacetone derivatives, dicinnamalacetone exhibits intense activity in scavenging hydroxyl radicals. Current time information in Bangalore, IN.ontosight.ai Its performance, along with other derivatives, highlights the potential of this class of compounds as effective antioxidants.

The table below summarizes the reported IC50 values for dicinnamalacetone and related compounds, illustrating their relative hydroxyl radical scavenging activities. ontosight.aiajchem-a.com

CompoundIC50 (ppm)
Benzalacetone185.0
Anisalacetone75.0
Veratralacetone37.5
Cinnamalacetone105.0
Dibenzalacetone95.0
Dicinnamalacetone 55.0
Dianisalacetone110.0
Diveratralacetone60.0

This interactive table is based on data reported in the Journal of Physical Science. ontosight.aiajchem-a.com

Potential for Metal Complexation Studies with Dicinnamalacetone (Based on Structural Analogues)

The molecular architecture of dicinnamalacetone suggests a strong potential for its use as a ligand in coordination chemistry. Its structural analogues, including other conjugated ketones and chalcones, are well-documented for their ability to form stable complexes with a variety of transition metals.

Chelation Behavior of Conjugated Ketones and Chalcone-like Ligands

Conjugated ketones, particularly those with the α,β-unsaturated carbonyl system found in chalcones and dibenzylideneacetone (B150790) (DBA), are versatile ligands in organometallic chemistry. alliedacademies.orgmsu.ru Chalcones, which are 1,3-diphenyl-2-propen-1-ones, can act as monodentate or bidentate ligands, depending on the presence and position of other donor atoms. alliedacademies.org The coordination with metal ions often occurs through the carbonyl oxygen atom. najah.eduresearchgate.net If other donor groups, such as a hydroxyl group, are present in a suitable position, chalcones can form stable chelate rings with the metal center. alliedacademies.orgnih.gov

Dibenzylideneacetone (DBA), a close structural analogue of dicinnamalacetone, is widely used as a ligand, most notably in palladium chemistry. ontosight.ai Tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3]) is a common and valuable catalyst where the palladium(0) centers are bound to the alkene portions of the DBA ligands. wikipedia.org However, other coordination modes are also known. For instance, in some platinum and palladium complexes, the metal is bonded through the ketonic oxygen groups. rsc.org In reactions with ruthenium carbonyls, DBA has been shown to chelate the metal atom, forming a five-membered oxaruthenacycle. msu.ru This demonstrates the flexible coordination behavior of the α,β-unsaturated ketone framework, which can involve the carbonyl oxygen, the C=C double bonds, or both. msu.ruwikipedia.orgrsc.org

Hypothesized Transition Metal Coordination with Dicinnamalacetone: A Research Prospect

Based on the behavior of its structural analogues, dicinnamalacetone is hypothesized to be an effective ligand for a range of transition metals. The presence of a central ketone and two extended conjugated π-systems provides multiple potential coordination sites.

It is proposed that dicinnamalacetone could coordinate with transition metals in several ways:

η²-Coordination via C=C Bonds: Similar to the well-established coordination in [Pd2(dba)3], the two vinyl groups in dicinnamalacetone could bind to low-valent, electron-rich metal centers like Pd(0) or Pt(0). wikipedia.org The extended conjugation from the phenyl rings might influence the stability and reactivity of such complexes compared to those of DBA.

η¹-Coordination via Carbonyl Oxygen: The lone pairs on the carbonyl oxygen atom make it a classic Lewis base, capable of coordinating to Lewis-acidic metal centers. wikipedia.org This mode of binding is common for ketones and chalcones, especially with metals in higher oxidation states. najah.edursc.org

Chelation involving Carbonyl and Olefinic Bonds: It is conceivable that dicinnamalacetone could act as a bidentate chelating ligand, particularly in reactions with metal clusters or in specific steric environments. For example, coordination could involve the carbonyl oxygen and one of the C=C double bonds, forming a stable metallacycle, analogous to the oxaruthenacycles observed with DBA. msu.ru

The synthesis and characterization of transition metal complexes with dicinnamalacetone would be a valuable area of research. Such studies could lead to the development of new catalysts with unique selectivity or novel materials with interesting electronic and photophysical properties. The extended π-system of dicinnamalacetone, compared to DBA, could impart different electronic properties to the resulting metal complexes, potentially influencing their catalytic activity and stability.

Q & A

Q. What experimental protocols are recommended for synthesizing dicinnamalacetone with high purity?

Dicinnamalacetone is synthesized via aldol condensation using cinnamaldehyde and acetone in a basic medium. Key steps include:

  • Dissolving cinnamaldehyde (4 mL) in a NaOH solution (15 mL, 2M) and slowly adding acetone under controlled temperature (30–35°C) with vigorous stirring .
  • Maintaining reaction conditions for 10–15 minutes, followed by cooling in ice water to crystallize the product.
  • Purification via recrystallization to achieve >99% purity, verified by melting point analysis and FT-IR spectroscopy .

Q. What spectroscopic and thermal methods are essential for characterizing dicinnamalacetone?

  • UV-Vis spectroscopy : Identifies π→π* transitions in conjugated systems (e.g., absorbance peaks at ~300 nm) .
  • FT-IR : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and aromatic C=C bonds at ~1600 cm⁻¹ .
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability; pure dicinnamalacetone exhibits a sharp melting endotherm at ~150°C .
  • Powder XRD : Validates crystallinity and matches patterns with single-crystal data to detect polymorphism .

Advanced Research Questions

Q. How do hybrid functionals (e.g., CAM-B3LYP) improve the accuracy of computational studies on dicinnamalacetone’s nonlinear optical (NLO) properties?

Hybrid functionals with 50% Hartree-Fock (HF) exchange, such as M06-2X and CAM-B3LYP, provide balanced descriptions of electronic excitations and hyperpolarizability. For dicinnamalacetone:

  • CAM-B3LYP outperforms pure DFT functionals in predicting solvatochromic shifts and NLO responses, aligning with experimental Kurtz-Perry measurements .
  • Benchmarking against single-crystal XRD data ensures accurate electron-density maps, though energy optimization may not correlate with Fukui function rankings .

Q. How can researchers resolve contradictions between computational predictions and experimental NLO data?

  • Multi-method validation : Compare results from hybrid functionals (CAM-B3LYP), post-Hartree-Fock methods (e.g., MP2), and experimental hyper-Rayleigh scattering .
  • Conformational analysis : Dicinnamalacetone’s four co-existing crystal conformers (space group F2dd) require ensemble-averaged calculations to match bulk NLO measurements .
  • Error quantification : Use root-mean-square deviations (RMSD) between calculated and experimental transition dipole moments to refine computational models .

Q. What methodologies are effective for studying dicinnamalacetone’s host-guest interactions with β-cyclodextrin?

  • Stoichiometry determination : Apply Job’s plot and Benesi-Hildebrand analysis to confirm a 1:2 (dicinnamalacetone:β-CD) inclusion complex .
  • Fluorescence lifetime decay : Time-resolved studies reveal bi-exponential decay in β-CD, indicating two distinct binding environments for aromatic moieties .
  • Molecular docking : Use PM6 semi-empirical methods to model energy-minimized structures, showing stabilization via van der Waals interactions .

Q. How does dicinnamalacetone’s conformational disorder impact its solid-state NLO activity?

  • Single-crystal XRD : Reveals enantiomeric mixtures (2:1 ratio) with non-centrosymmetric packing, enhancing bulk second-harmonic generation (SHG) .
  • Polarized light microscopy : Correlates helical conformations (observed via birefringence) with macroscopic chirality and SHG efficiency .
  • Theoretical modeling : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O) driving conformational preferences .

Methodological Guidelines

  • Data contradiction analysis : Cross-validate computational and experimental results using sensitivity tests (e.g., varying HF exchange percentages) and error propagation models .
  • Reproducibility : Document synthesis parameters (e.g., stirring rate, cooling gradient) and computational inputs (basis sets, solvation models) in supplementary materials .
  • Ethical reporting : Disclose limitations in conformational sampling and potential biases in hybrid functional selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.